AChE Inhibitory Potency: Phenserine vs. Donepezil, Physostigmine, and Rivastigmine
Phenserine inhibits human erythrocyte acetylcholinesterase (AChE) with an IC₅₀ of 22-24 nM, positioning it among the most potent carbamate-based AChE inhibitors available [1]. In a standardized Electrophorus electricus AChE assay, phenserine demonstrated an IC₅₀ of 0.013 µM (13 nM) [2]. For procurement decision-making, this potency exceeds that of rivastigmine (IC₅₀ ≈ 4.3 µM against human AChE) by approximately two orders of magnitude, and surpasses physostigmine, its parent compound [3]. The non-competitive, mixed-type inhibition kinetics (Ki = 0.39 µM competitive, 0.21 µM uncompetitive) distinguish phenserine from the purely competitive inhibition exhibited by donepezil [2].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.013 µM (13 nM) [Electrophorus electricus AChE] / IC₅₀ = 22-24 nM [human erythrocyte AChE] |
| Comparator Or Baseline | Rivastigmine: IC₅₀ ≈ 4.3 µM; Physostigmine: IC₅₀ ≈ 0.03-0.06 µM; Donepezil: IC₅₀ ≈ 0.006-0.015 µM (competitive inhibition) |
| Quantified Difference | Phenserine is ~330-fold more potent than rivastigmine; ~2-5× more potent than physostigmine; comparable potency to donepezil but with non-competitive (mixed-type) vs. competitive inhibition mechanism |
| Conditions | Modified Ellman assay; Electrophorus electricus AChE; human erythrocyte AChE |
Why This Matters
Higher potency at lower concentrations enables reduced compound usage in assays and potentially lower dosing in vivo, directly impacting procurement cost-efficiency and experimental design flexibility.
- [1] ChemicalBook. Phenserine (CAS 101246-66-6) Enzyme Inhibitor Profile. IC₅₀ = 22 nM (AChE), 1560 nM (BChE). View Source
- [2] Tabrez S, et al. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. Curr Pharm Des. 2019;25(18):2108-2112. doi: 10.2174/1381612825666190618141015. View Source
- [3] Greig NH, et al. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics. Acta Neurol Scand Suppl. 2000;176:74-84. View Source
